Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Description
Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a thiophene-based derivative characterized by a chloroacetyl amino group at position 2, a methyl ester at position 3, and a 2,5-dimethylphenyl substituent at position 4 of the thiophene ring. Its structural complexity arises from the interplay of electron-withdrawing (chloroacetyl) and sterically bulky (dimethylphenyl) groups, which influence its reactivity and physicochemical properties .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-4-5-10(2)11(6-9)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAWGDBLINLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of the Thiophene Ring: The thiophene ring is typically formed through a cyclization reaction involving 2-aminothiophene and an appropriate diketone.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where chloroacetyl chloride reacts with the amino group on the thiophene ring.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the chloroacetyl group to a primary amine.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Chloroacetyl chloride and Lewis acids like aluminum chloride (AlCl3) are used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Primary Amines: Formed through the reduction of the chloroacetyl group.
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene ring and the chloroacetyl group. The exact mechanism may vary depending on the specific application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Reactivity and Functional Implications
- The methyl ester may reduce lipophilicity relative to ethyl esters, impacting solubility .
- Ethyl Cyclopenta Analog : The fused cyclopenta ring enhances ring strain and electron density, possibly increasing reactivity in alkylation or cyclization reactions. The ethyl ester improves lipid solubility, which could enhance membrane permeability in biological systems .
- N-Aryl Chloroacetamides : Simpler structures allow for faster reaction kinetics but lack the thiophene core’s conjugation effects, reducing stability in acidic/basic conditions .
Commercial and Research Status
CymitQuimica lists the target compound as discontinued across all quantities (Ref: 10-F365261), suggesting challenges in synthesis, stability, or commercial demand. In contrast, analogs like the ethyl cyclopenta derivative remain research staples due to their versatility in heterocyclic chemistry .
Notes
Synthesis Challenges : The discontinuation of the target compound may reflect difficulties in purifying sterically hindered intermediates or scaling up reactions .
Data Gaps : Experimental data on melting points, solubility, and biological activity are absent in the reviewed literature, necessitating further characterization.
Structural Optimization : Replacing the methyl ester with ethyl or bulkier esters could modulate the target compound’s physicochemical profile for specific applications.
Biological Activity
Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, identified by its CAS number 667407-71-8, is a compound belonging to the thiophene family. Thiophenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, drawing from various studies and research findings.
- Molecular Formula : C₁₆H₁₆ClNO₃S
- Molecular Weight : 337.82 g/mol
- Hazard Classification : Irritant
Thiophene derivatives often exhibit biological activities through various mechanisms, including enzyme inhibition, receptor interaction, and modulation of signaling pathways. The presence of the chloroacetyl group in this compound may enhance its reactivity and biological interactions.
Biological Activities
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Antimicrobial Activity
- Recent studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds are believed to inhibit key bacterial enzymes, leading to cell death.
-
Anticancer Properties
- The anticancer potential of thiophene derivatives has been widely studied. For example, a study indicated that certain thiophene compounds exhibited cytotoxic effects on cancer cell lines such as HCT-15 (colon carcinoma) with IC50 values indicating significant potency . The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene ring and substituents can enhance anticancer activity.
- Anti-inflammatory Effects
Table 1: Biological Activity Overview
| Activity Type | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PMC6768136 | Exhibited potent activity against Staphylococcus aureus |
| Anticancer | MDPI 27(13):3994 | IC50 values < 2 µg/mL against HCT-15 cell line |
| Anti-inflammatory | PMC6273311 | Inhibition of TNF-alpha and IL-6 production |
Detailed Research Insights
- Antimicrobial Studies
- Cytotoxicity Evaluations
- Inflammation Modulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
